molecular formula C7H13NO4 B558421 Boc-glycine CAS No. 4530-20-5

Boc-glycine

Cat. No.: B558421
CAS No.: 4530-20-5
M. Wt: 175.18 g/mol
InChI Key: VRPJIFMKZZEXLR-UHFFFAOYSA-N
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Description

Boc-glycine, also known as N-tert-butoxycarbonyl glycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a protecting group for amino acids. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, making it a valuable tool in organic synthesis.

Mechanism of Action

Target of Action

Boc-glycine, also known as N-tert-Butoxycarbonyl-2-aminoacetic acid, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the field of peptide synthesis . The primary targets of this compound are therefore the amine groups present in amino acids and peptides .

Mode of Action

This compound acts by protecting the amine groups in amino acids and peptides during synthesis . This protection is achieved through the formation of Boc-protected amines and amino acids, which is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group under specific conditions, such as acidic conditions .

Biochemical Pathways

This compound is involved in the biochemical pathways of glycine metabolism . Glycine is degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 .

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the protection of amine groups in amino acids and peptides during synthesis . This protection allows for the successful synthesis of complex peptides without unwanted side reactions . After the synthesis, the Boc group can be selectively removed under specific conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases allows for its use in a variety of chemical environments . Furthermore, the cleavage of the Boc group requires specific conditions, such as acidic conditions , indicating that the pH of the environment can significantly influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-glycine can be synthesized by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydrogen carbonate. The reaction is typically carried out in an aqueous solution, and the this compound is obtained after purification .

Industrial Production Methods: The industrial production of this compound follows a similar route, where glycine is mixed with sodium hydrogen carbonate in water, and di-tert-butyl dicarbonate is added in batches. The reaction conditions are controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Boc-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-glycine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Boc-Glycine: this compound is unique due to its stability under neutral and basic conditions and its ease of removal under acidic conditions. This makes it highly versatile and suitable for various synthetic applications, especially in peptide synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063509
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4530-20-5
Record name N-(tert-Butoxycarbonyl)glycine
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Record name Boc-glycine
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Record name Boc-glycine
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-(tert-butoxycarbonyl)glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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